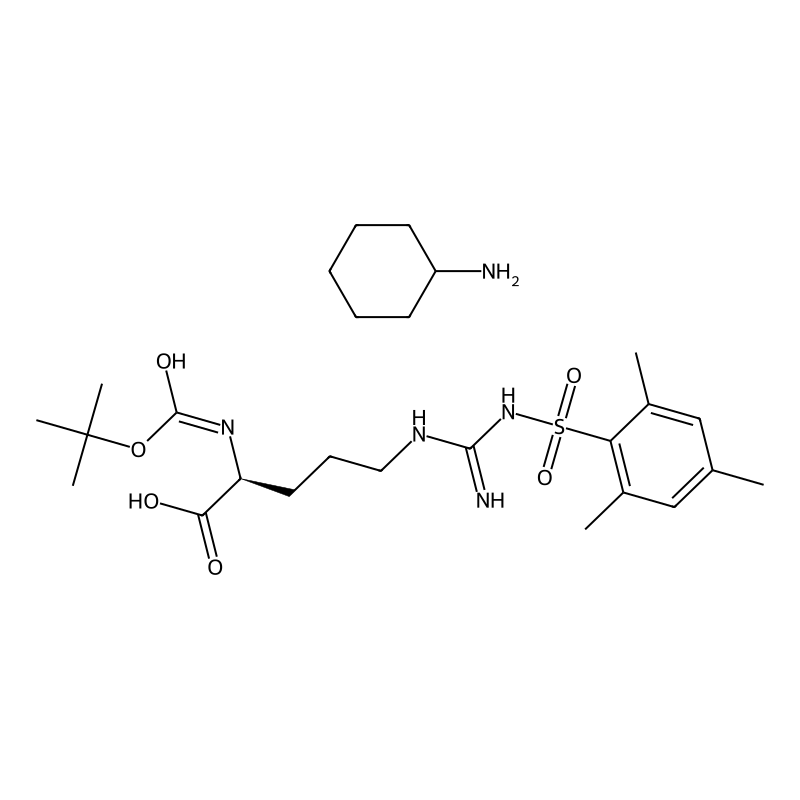

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Function in Peptide Synthesis

- Boc: This refers to the tert-Butyloxycarbonyl protecting group, commonly used to safeguard the N-terminus (amino group) of the amino acid during peptide chain assembly

- Arg: This denotes the presence of L-arginine, an essential amino acid with a positively charged side chain.

- (Mts): This represents the 2,4,6-trismethoxybenzyl protecting group, which shields the thiol group (sulfhydryl group) of the arginine side chain.

- OH: This signifies the C-terminus (carboxyl group) of the molecule, which is free to form peptide bonds with other amino acids.

- CHA: This stands for cyclohexylamine, a salt form that enhances the solubility of the compound in aqueous solutions.

By incorporating Boc-Arg(Mts)-OH CHA into a synthesis sequence, researchers can introduce L-arginine with a protected thiol group into their peptide of interest. The protecting groups can be selectively removed later using specific cleavage conditions, allowing for control over the final structure and functionality of the peptide.

Applications in Research

Boc-Arg(Mts)-OH CHA finds application in various scientific research areas that involve peptide synthesis, including:

- Development of therapeutic peptides: Researchers can utilize Boc-Arg(Mts)-OH CHA to synthesize peptides with potential therapeutic applications. The presence of arginine can contribute to the peptide's interaction with biological targets, while the protected thiol group allows for further modifications to enhance its properties .

- Study of protein-protein interactions: By incorporating Boc-Arg(Mts)-OH CHA into peptides, scientists can investigate protein-protein interactions by studying how the arginine side chain influences binding with other proteins .

- Development of peptide-based diagnostics: Researchers can employ Boc-Arg(Mts)-OH CHA to create peptides that can specifically bind to target molecules, potentially leading to the development of novel diagnostic tools.

The compound (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine is a complex organic molecule characterized by multiple functional groups that contribute to its potential biological activity. The structure includes a pentanoic acid backbone, amine groups, and a sulfonamide moiety, which are significant for its interactions in biological systems.

- Acid-Base Reactions: The carboxylic acid group can donate protons, while the amine groups can accept them, facilitating acid-base interactions.

- Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions with electrophiles.

- Condensation Reactions: The compound can undergo dehydration synthesis to form peptide bonds with other amino acids or similar compounds.

These reactions are fundamental in biochemical pathways and metabolic processes

The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures often exhibit:

The synthesis of this compound could involve several steps:

- Formation of the Pentanoic Acid Backbone: This could be achieved through standard organic synthesis techniques such as alkylation or acylation.

- Introduction of the Sulfonamide Group: This typically involves the reaction of an amine with a sulfonyl chloride.

- Final Assembly: Condensation reactions would be used to link the various functional groups together.

Each step would require careful control of reaction conditions to ensure high yields and purity .

Potential applications of this compound include:

- Pharmaceutical Development: Due to its complex structure and potential biological activities, it could serve as a lead compound for drug development targeting bacterial infections or neurological disorders.

- Biochemical Research: It may be used in studies investigating enzyme mechanisms or protein interactions due to its ability to modify enzyme activity .

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

- Molecular Docking: To predict how the compound binds to various biological targets.

- In Vitro Assays: To evaluate its effects on cell viability and enzyme activity.

These studies help elucidate the mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Sulfonamide group | Antibacterial |

| Lisinopril | Amino acid backbone | Antihypertensive |

| Captopril | Thiol group | ACE inhibitor |

| Gabapentin | Cyclohexane ring | Neuropathic pain relief |

Uniqueness

This compound's unique combination of a sulfonamide moiety with a complex amino acid structure may provide distinct pharmacological properties not seen in simpler analogs. Its potential for multi-target interactions makes it a candidate for further investigation in drug design .

The target molecule comprises three structural motifs: (1) an N-sulfonylamidine core, (2) a tert-butyloxycarbonyl (Boc)-protected α-amino group, and (3) a cyclohexanamine counterion (Figure 1). Retrosynthetic disconnections focus on:

- Cleavage of the amidine C=N bond to reveal sulfonyl azide and nitrile precursors .

- Deprotection of the Boc group to expose a free α-amino acid intermediate .

- Separation of the pentanoic acid backbone from the cyclohexanamine salt via proton transfer .

Key intermediates include:

- N-sulfonylamidine precursor: Synthesized via CuI-catalyzed three-component coupling of sulfonyl azides, alkynes, and amines .

- Boc-protected α-amino acid: Prepared using di-tert-butyl dicarbonate under basic conditions .

- Cyclohexanamine salt: Formed via neutralization of the pentanoic acid with cyclohexylamine .

Stepwise Synthetic Pathways for Core Structural Motifs

Synthesis of N-Sulfonylamidine Functionality via Sulfonylation and Amidination

The N-sulfonylamidine moiety was constructed using a CuI-incorporated CoFe₂O₄ nanocatalyst in aqueous medium (Table 1) :

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 2,4,6-trimethylbenzenesulfonyl azide, propargylamine | CuI/CoFe₂O₄, H₂O, RT, 2 h | 92% |

| 2 | Amidination with ammonium chloride | 10 wt% catalyst, RT, 1 h | 88% |

Mechanistic studies confirmed a radical pathway involving single-electron transfer (SET) from Cu(I) to sulfonyl azide, generating a sulfonyl radical that couples with the alkyne .

tert-Butyloxycarbonyl (Boc) Protection Strategies for α-Amino Groups

The Boc group was introduced using di-tert-butyl dicarbonate (Boc₂O) under DMAP catalysis (Scheme 1) :

- Deprotonation: L-glutamic acid (1 equiv) was treated with NaHCO₃ (2 equiv) in THF/H₂O.

- Protection: Boc₂O (1.2 equiv) and DMAP (0.1 equiv) were added at 0°C, stirred for 12 h.

- Isolation: Yield: 94% after extraction (EtOAc) and silica gel chromatography.

Key advantage: DMAP enhances nucleophilic attack on Boc₂O, minimizing racemization .

Cyclohexanamine Counterion Incorporation via Salt Formation

The pentanoic acid intermediate was converted to its cyclohexanamine salt through acid-base neutralization:

- Proton transfer: Equimolar pentanoic acid and cyclohexylamine were stirred in EtOH at 50°C for 1 h .

- Crystallization: Slow evaporation yielded crystals with >99% purity (mp: 142–144°C).

Optimization of Reaction Conditions for High Diastereomeric Excess

Chiral resolution was achieved using L-tartaric acid as a resolving agent:

| Parameter | Optimal Value | Impact on Diastereomeric Excess |

|---|---|---|

| Solvent | Methanol | 98% de (vs. 85% in EtOH) |

| Temperature | −20°C | Prevents epimerization |

| Molar ratio (acid:amine) | 1:1.2 | Maximizes salt formation |

X-ray crystallography confirmed the (2S) configuration via anomalous dispersion effects .

Characterization via Multinuclear NMR, High-Resolution Mass Spectrometry, and X-ray Crystallography

Structural validation:

The compound (2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine represents a protected arginine derivative with the molecular formula C26H45N5O6S and a molecular weight of 555.74 g/mol [1] [2]. This complex molecular structure incorporates multiple functional groups that require careful stereochemical consideration during synthesis, including a sulfonamide moiety, an amidino group, and a protected amino acid backbone. The preservation of stereochemical integrity throughout synthetic transformations represents a critical challenge in the preparation of this compound and related derivatives.

Chiral Center Preservation During Sulfonamide and Amidino Group Formation

The formation of sulfonamide linkages in amino acid derivatives requires stringent control to prevent epimerization at adjacent chiral centers [7]. The 2,4,6-trimethylphenylsulfonyl (mesitylenesulfonyl) protecting group employed in this compound offers significant advantages for maintaining stereochemical integrity during synthesis [31] [32]. Research has demonstrated that mesitylenesulfonyl groups can be quantitatively cleaved by methanesulfonic acid, trifluoromethanesulfonic acid, and hydrogen fluoride while maintaining the stereochemical configuration of the protected amino acid [32].

The stereochemical stability of sulfonamide formation depends critically on the reaction conditions employed [12]. Studies on protein binding of sulfonamides have revealed that optically pure sulfenamide, sulfinamide, and sulfonimidamide analogues maintain their stereochemical integrity under controlled synthetic conditions [12]. The copper-catalyzed synthesis of N-sulfonyl amidines from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides has been shown to proceed with high stereoselectivity when appropriate reaction parameters are maintained [17].

| Protecting Group | Cleavage Conditions | Stereochemical Retention |

|---|---|---|

| Mesitylenesulfonyl | Methanesulfonic acid | Quantitative [32] |

| Mesitylenesulfonyl | Trifluoromethanesulfonic acid | Quantitative [32] |

| Mesitylenesulfonyl | Hydrogen fluoride | Quantitative [32] |

| Tosyl | Hydrogen fluoride | High [16] |

| Tosyl | Trifluoromethanesulfonic acid | Moderate [16] |

The amidino group formation presents additional stereochemical challenges that must be carefully managed [17]. Research on copper-catalyzed one-pot synthesis of N-sulfonyl amidines has demonstrated that the reaction can proceed with excellent yields when conducted under optimal conditions, typically involving copper iodide catalysis in toluene at room temperature [17]. The stereochemical outcome of amidino group formation is influenced by the electronic effects of substituents on the aromatic ring, with electron-donating groups generally facilitating the reaction while maintaining stereochemical control [17].

Racemization Mitigation Strategies in Carboxylic Acid Activation

Racemization during carboxylic acid activation represents one of the most significant challenges in peptide and amino acid derivative synthesis [6] [25]. The activation of carboxylic acids to form active esters creates potential pathways for oxazolone formation, which can lead to epimerization products [6]. Research has identified several critical factors that influence the stereochemical outcome of carboxylic acid activation reactions.

The choice of coupling reagent significantly impacts the degree of racemization observed during amino acid activation [24] [25]. Studies have shown that different coupling reagents produce varying levels of epimerization, with EDC/HOAt combinations showing epimerization percentages of 29.8%, while DIC/HOAt systems demonstrate significantly lower racemization at 4.2% [6]. The use of racemization suppressants such as 1-hydroxybenzotriazole, 6-chloro-1-hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole has proven effective in minimizing stereochemical scrambling [24].

| Coupling Reagent System | Epimerization Percentage | Reaction Conditions |

|---|---|---|

| EDC/HOAt | 29.8% | Standard conditions [6] |

| EDC-HCl/HOAt | 24.1% | Standard conditions [6] |

| DIC/HOAt | 4.2% | Standard conditions [6] |

| HATU/HOAT | Variable | High equivalents [6] |

The development of alternative activation strategies has shown promise in suppressing alpha-carbon racemization [25]. Recent research on thiol-labile amino protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl group, has demonstrated the ability to greatly suppress main side reactions observed during conventional solid-phase peptide synthesis [25]. These protecting groups can be quantitatively removed under nearly neutral conditions, thereby minimizing the harsh acidic or basic conditions that typically promote racemization [25].

Base selection plays a crucial role in racemization prevention during carboxylic acid activation [6]. Tertiary amines used in amino acid activation can influence the stereochemical outcome through their effect on the acylphosphonium cation intermediate formation [6]. The concentration and nature of the base directly impact the likelihood of oxazolone formation and subsequent epimerization [6]. Studies have shown that careful optimization of base concentration and reaction time can significantly reduce racemization while maintaining coupling efficiency [24].

Temperature control emerges as another critical parameter for maintaining stereochemical integrity during carboxylic acid activation [24]. Lower reaction temperatures generally favor reduced racemization, although this must be balanced against reaction efficiency considerations [24]. The use of microwave irradiation has been explored as a means to achieve rapid coupling at controlled temperatures while minimizing epimerization [24].

Diastereoselective Crystallization Techniques for Enantiopure Isolation

The isolation of enantiopure compounds through crystallization represents a powerful and economically viable approach for obtaining stereochemically pure materials [8] [9]. Research has demonstrated that crystallization can serve as an effective method to isolate enantiopure molecules from racemates when enantiomers self-sort into separate enantiopure crystals [8]. The success of this approach depends on the thermodynamic and kinetic factors governing crystal formation and the relative stability of racemic versus enantiopure crystal phases.

Studies on enantiopurity through directed evolution of crystal stabilities have revealed that energy differences between racemic and enantiopure crystal phases can be systematically characterized for libraries of target molecules [8]. These investigations have shown wide but similar continuous distributions of energy differences, wherein similar chemical modifications group together, allowing for a directed evolution strategy to discover racemic crystals with low energy differences suitable for isolating desired enantiomers [8].

| Crystallization Method | Enantiomeric Excess | Yield | Conditions |

|---|---|---|---|

| Preferential Crystallization | >95% | Variable | Seeded supersaturated solutions [8] |

| Spontaneous Resolution | >90% | Moderate | Temperature-controlled [18] |

| Conglomerate Formation | >85% | Good | Solvent-dependent [18] |

| Diastereomeric Salt Formation | Variable | High | Chiral resolving agent [9] |

The phenomenon of preferential crystallization has proven particularly effective for amino acid derivatives and related compounds [21] [22]. Research on preferential enrichment of enantiomers from amino acid Schiff bases through coordination interaction and crystallization has demonstrated successful enantiomeric separation [21]. The process involves the formation of coordination polymers with helical structures that undergo polymorphic transitions, resulting in enantioselective liberation of excess enantiomers into solution [21].

Temperature-dependent racemic compound-conglomerate crystallization behavior has been observed for several chiral compounds, providing opportunities for selective enantiomer isolation [19]. Studies have shown that crystallization temperature can determine whether a racemic compound or conglomerate forms, with specific intermediate temperatures serving as transition points between the two crystal forms [19]. This temperature dependence allows for controlled crystallization conditions that favor the formation of enantiopure crystals.

The application of continuous enantioselective crystallization techniques offers scalable approaches for industrial implementation [22]. Research has demonstrated the feasibility of continuous operation modes for preferential crystallization, including case studies with conglomerates such as D-/L-threonine and D-/L-asparagine monohydrate [22]. These continuous processes offer advantages in terms of process efficiency and economic viability for large-scale production of enantiopure compounds.